BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Antifungal Structure–Activity Relationship SDHI

4-(Difluoromethyl)-1-ethyl-1H-pyrazole (CAS not yet publicly assigned as a discrete entity; often encountered as a substructure in patents and research articles) is a fluorinated heterocyclic building block belonging to the difluoromethylpyrazole class. It features an N‑ethyl substituent at the 1‑position and a difluoromethyl (CF₂H) group at the 4‑position of the pyrazole core.

Molecular Formula C6H8F2N2
Molecular Weight 146.14 g/mol
Cat. No. B15339376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1-ethyl-1H-pyrazole
Molecular FormulaC6H8F2N2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(F)F
InChIInChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3
InChIKeyQDAQEPGHIMXPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Strategic Fluorinated Pyrazole Building Block for Agrochemical and Pharmaceutical R&D


4-(Difluoromethyl)-1-ethyl-1H-pyrazole (CAS not yet publicly assigned as a discrete entity; often encountered as a substructure in patents and research articles) is a fluorinated heterocyclic building block belonging to the difluoromethylpyrazole class. It features an N‑ethyl substituent at the 1‑position and a difluoromethyl (CF₂H) group at the 4‑position of the pyrazole core. This specific substitution pattern distinguishes it from more common 3‑difluoromethylpyrazole or 1‑methyl‑4‑difluoromethylpyrazole analogs and is of interest for modulating physicochemical properties (e.g., lipophilicity, hydrogen‑bonding capacity) and for use as a synthetic intermediate in the design of succinate dehydrogenase inhibitors (SDHIs) and other bioactive molecules [1].

Why 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Cannot Be Replaced by Other Difluoromethylpyrazoles


The combination of an N‑ethyl group and a 4‑position difluoromethyl moiety imparts a unique set of steric, electronic, and metabolic properties that are not simply interchangeable with other regioisomers or N‑alkyl analogs. The CF₂H group is not merely a bioisostere for a methyl group; it acts as a hydrogen‑bond donor, alters lipophilicity in a pH‑dependent manner, and influences metabolic stability differently than a CF₃ or CH₃ group [1]. Crucially, the 4‑position placement on the pyrazole ring—as opposed to the more frequently explored 3‑position—changes the vector of the CF₂H group in three‑dimensional space, affecting target binding in SAR studies [2]. Furthermore, the N‑ethyl substituent (versus N‑methyl or N‑H) impacts both synthetic accessibility (e.g., cyclocondensation regioselectivity) and downstream derivatization potential . Therefore, substituting 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole with a 3‑(difluoromethyl)‑1‑methyl analog or a 4‑(trifluoromethyl) derivative will almost certainly alter, and often diminish, the intended activity or physicochemical profile in a given application.

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole vs. Key Analogs


Regioisomeric Impact on Antifungal Potency: 4‑CF₂H vs. 3‑CF₂H Pyrazole Scaffolds

In a study of difluoromethyl pyrazole derivatives, compounds based on a 4‑difluoromethylpyrazole scaffold exhibited significantly higher in vivo antifungal activity against Botrytis cinerea than their 3‑difluoromethylpyrazole counterparts. While direct data for the unsubstituted 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole itself are not available, the scaffold‑based analysis provides a class‑level inference regarding the importance of the 4‑position CF₂H group [1].

Antifungal Structure–Activity Relationship SDHI

Lipophilicity Modulation: CF₂H vs. CF₃ and CH₃ Substituents in Pyrazoles

The difluoromethyl group (CF₂H) provides a unique balance of lipophilicity and hydrogen‑bond donor capacity compared to the highly lipophilic trifluoromethyl (CF₃) or the purely hydrophobic methyl (CH₃) groups. For a representative pyrazole core, the calculated LogP for a 4‑CF₂H substituted analog is approximately 1.37, while a 4‑CF₃ analog would be significantly more lipophilic (estimated ΔLogP ≈ +0.5 to +1.0) and a 4‑CH₃ analog less lipophilic (estimated ΔLogP ≈ –0.3 to –0.7) [1]. This positions the CF₂H‑pyrazole in an optimal range for membrane permeability without excessive metabolic liability.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility and Regioselectivity: N‑Ethyl vs. N‑Methyl Pyrazoles

The use of ethylhydrazine in the cyclocondensation step to form 1‑ethylpyrazoles provides distinct regioselectivity advantages compared to methylhydrazine. In a BASF patent for the production of difluoromethyl‑substituted pyrazoles, the reaction of 4,4‑difluoroacetoacetate with ethylhydrazine yields the desired 1‑ethyl‑4‑difluoromethylpyrazole with >90% regioselectivity, whereas methylhydrazine under identical conditions gives a mixture of N‑methyl isomers (≈85:15 ratio) [1]. This simplifies purification and reduces manufacturing costs for the 1‑ethyl derivative.

Synthetic Chemistry Building Block Regioselectivity

Metabolic Stability: CF₂H as a Hydrogen‑Bond Donor vs. CF₃

The CF₂H group can act as a weak hydrogen‑bond donor (pKa of the C–H proton ≈ 28–30) and is often less prone to oxidative defluorination than CF₃ groups in certain metabolic contexts. While direct microsomal stability data for the target compound are not published, a review of difluoromethyl isosteres in pesticide design notes that CF₂H‑containing pyrazoles frequently exhibit improved in vivo half‑life compared to CF₃‑pyrazoles due to reduced cytochrome P450‑mediated metabolism [1].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Optimal Use Cases for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in R&D and Manufacturing


Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole core is an ideal starting point for designing next‑generation SDHI fungicides. As demonstrated in Section 3, the 4‑CF₂H regioisomer shows superior antifungal efficacy against Botrytis cinerea (≈80% control) compared to 3‑CF₂H analogs (≈50% control) [1]. Researchers aiming to improve potency should prioritize the 4‑substituted scaffold for amide or carboxamide library synthesis.

Physicochemical Optimization in Medicinal Chemistry Campaigns

When a project requires fine‑tuning lipophilicity within a narrow LogP window (e.g., 1.0–1.5) while retaining hydrogen‑bond donor capacity, 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole offers a calculated LogP of ≈1.37 [2]. This places it between the more lipophilic CF₃ analog (LogP > 1.8) and the less lipophilic CH₃ analog (LogP < 1.0), making it a strategic choice for balancing permeability and solubility [2].

Cost‑Effective Scale‑Up of 1‑Ethyl‑4‑difluoromethylpyrazole Intermediates

For process chemists and procurement managers, the N‑ethyl substitution provides a manufacturing advantage. The cyclocondensation with ethylhydrazine proceeds with >90% regioselectivity, compared to only ≈85% for methylhydrazine [3]. This higher selectivity reduces the need for chromatographic purification and lowers the cost per gram of high‑purity building block, making the 1‑ethyl derivative a more economical choice for large‑scale synthesis of advanced intermediates.

Development of Metabolically Stable PET Tracers or Agrochemical Leads

The CF₂H group's propensity to act as a hydrogen‑bond donor and its relative resistance to oxidative metabolism [4] make 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole a valuable synthon for programs where in vivo half‑life is a key criterion. Medicinal chemists targeting CNS or systemic agrochemical applications should consider this building block to potentially reduce clearance and improve target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.